molecular formula C20H12O6 B1673044 Helioxanthin CAS No. 18920-47-3

Helioxanthin

Cat. No. B1673044
CAS RN: 18920-47-3
M. Wt: 348.3 g/mol
InChI Key: JUBRYHUFFFYTGR-UHFFFAOYSA-N
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Description

Helioxanthin is a natural product that has been demonstrated to suppress the gene expression of human hepatitis B virus . It has a molecular formula of C20H12O6 .


Synthesis Analysis

Arylnaphthalene lignan lactones, which include helioxanthin, are synthesized from phenylalanine or tyrosine. They are condensed to form bicyclic diphenyl furofurans. Reductive ring opening and oxidative cyclization then deliver dibenzylbutyrolactones. The final intramolecular Friedel–Crafts type cyclization produces arylnaphthalene lignan lactones .


Molecular Structure Analysis

The molecular structure of Helioxanthin consists of two arylpropanoid units. It is classified as Type I and Type II based on the relative position of lactone and the aryl substituents . The molecular weight of Helioxanthin is 348.31 .


Physical And Chemical Properties Analysis

Helioxanthin has a density of 1.5±0.1 g/cm^3, a boiling point of 622.5±55.0 °C at 760 mmHg, and a flash point of 277.1±31.5 °C. It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

1. Cancer Research

  • Oral Cancer Treatment : Helioxanthin has been shown to inhibit the proliferation of oral squamous cell carcinoma cells. It induces cell cycle arrest and reduces tumor growth in animal models by downregulating the EGFR/ERK/c-fos signaling pathway and inhibiting COX-2 levels (Lin et al., 2016).

2. Antiviral Research

  • Hepatitis B Virus (HBV) Inhibition : Helioxanthin analogues have shown potent anti-HBV activity. They suppress HBV RNA, protein expression, and DNA replication, with a unique mechanism differing from other anti-HBV compounds. This includes decreasing the binding of critical transcription factors to HBV promoters (Ying et al., 2007), (Tseng et al., 2008).

3. Bone Health

  • Enhancement of Bone Formation : A helioxanthin-derivative has been found to enhance bone formation in both ex vivo and in vivo studies, suggesting its potential use in treating bone-related diseases (Nakajima et al., 2010).

Future Directions

Helioxanthin has shown significant potential in the field of bone regenerative medicine. Research has demonstrated that Helioxanthin-induced dental pulp stem cells (DPSCs) can be used for bone regeneration. The transplantation of DPSC sheets treated with Helioxanthin is a convenient scaffold-free method of bone healing .

properties

IUPAC Name

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBRYHUFFFYTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172321
Record name Helioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helioxanthin

CAS RN

18920-47-3
Record name Helioxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10-Benzo[1,3]dioxol-5-yl-furo[3′,4′:6,7]naphtho[1,2-d][1,3]dioxole-7,9-dione (1) was synthesized using procedure described in the literature (Charlton, J. L.; Oleschuk, C. J.; Chee, G. L. Hindered rotation in arylnaphthalene lignans. J. Org. Chem. 1996, 61, 3452-3457). The compound 1 (1.90 g, 5.25 mmol) in dry THF (100 mL) at 0° C. was added dropwise to a mixture of sodium borohydride (218 mg, 5.8 mmol) in dry THF (100 mL). The mixture was stirred at room temperature for 1 h and then acidified to pH 1-2 with 10% aqueous HCl solution. After stirring for 1 h, the mixture was extracted with ether (3×100 mL), concentrated in vacuo, and chromatographed using CHCl3 to give a lactone 2 (1.44 g, 79%) as a pale yellow powder. mp 242-244° C.; 1H NMR (DMSO-d6) δ 8.56 (s, 1H, H4), 7.93 (d, 1H, H5, J=8.4 Hz), 7.50 (d, 1H, H6, J=8.4 Hz), 7.01 (d, 1H, H2′, J=1.5 Hz), 6.95 (d, 1H, H5′, J=8.1 Hz), 6.87 (dd, 1H, H6′, J=1.5, 8.1 Hz), 6.08 (AB, 2H, 3′,4′-OCH2O—, Δδ=15.6 Hz, J=0.9 Hz), 5.99 (AB, 2H, 7,8-OCH2O—, Δδ=6.0 Hz, J=0.9 Hz), 5.28 (s, 2H, lactone-CH2—); MS (FAB, positive) m/z 349 [M+H]+.
Name
compound 1
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
arylnaphthalene lignans
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
681
Citations
H Yeo, Y Li, L Fu, JL Zhu, EA Gullen… - Journal of medicinal …, 2005 - ACS Publications
… helioxanthin and its analogues exhibit significant in vitro antiviral activity against hepatitis B virus (HBV) and flavivirus. It was found that helioxanthin … reported that helioxanthin and its …
Number of citations: 97 pubs.acs.org
D Janmanchi, CH Lin, J Hsieh, Y Tseng, T Chen… - Bioorganic & medicinal …, 2013 - Elsevier
… It was found helioxanthin and its derivatives … helioxanthin can effectively inhibit HBV gene expression and replication in 3TC-resistance strand of human hepatoacyte. Many helioxanthin …
Number of citations: 16 www.sciencedirect.com
S Ohba, K Nakajima, Y Komiyama, F Kugimiya… - Biochemical and …, 2007 - Elsevier
To effectively treat serious bone defects using bone regenerative medicine, there is a need for the development of a small chemical compound that potently induces bone formation. We …
Number of citations: 57 www.sciencedirect.com
Y Fujii, Y Kawase-Koga, H Hojo… - … Cell Research & …, 2018 - stemcellres.biomedcentral.com
Human dental pulp stem cells (DPSCs), which have the ability to differentiate into multiple lineages, were recently identified. DPSCs can be collected readily from extracted teeth and …
Number of citations: 88 stemcellres.biomedcentral.com
Y Li, L Fu, H Yeo, JL Zhu, CK Chou… - Antiviral Chemistry …, 2005 - journals.sagepub.com
… Here, we report on a novel class of compounds, helioxanthin … mutant strain, was also sensitive to helioxanthin and 5-4-2. … In conclusion, helioxanthin and 5-4-2 are potentially unique …
Number of citations: 56 journals.sagepub.com
D Yamakawa, Y Kawase-Koga, Y Fujii… - International Journal of …, 2020 - mdpi.com
Bone defects affect patients functionally and psychologically and can decrease quality of life. To resolve these problems, a simple and efficient method of bone regeneration is required. …
Number of citations: 10 www.mdpi.com
YP Tseng, YH Kuo, CP Hu, KS Jeng, D Janmanchi… - Antiviral research, 2008 - Elsevier
A non-nucleosidic compound, Helioxanthin (HE-145), was found to suppress HBV gene expression and replication in HCC cells. To understand the molecular mode of action of HE-145 …
Number of citations: 53 www.sciencedirect.com
M Sato, Y Kawase-Koga, D Yamakawa, Y Fujii… - International journal of …, 2020 - mdpi.com
Human dental pulp stem cells (DPSCs) have high clonogenic and proliferative potential. We previously reported that a helioxanthin derivative (4-(4-methoxyphenyl)pyrido[40,30:4,5]…
Number of citations: 13 www.mdpi.com
TT Kao, CC Lin, KS Shia - The Journal of Organic Chemistry, 2015 - ACS Publications
… air to afford justicidin E and helioxanthin, respectively, in 59% … Indeed, helioxanthin could be obtained exclusively via a … (92%), to achieve helioxanthin in five steps in an overall yield …
Number of citations: 27 pubs.acs.org
YM Lin, WW Kuo, BK Velmurugan… - Environmental …, 2016 - Wiley Online Library
… helioxanthin at the dose of 20 and 30 mg kg −1 for 15 days reduced the tumor growth in animal model. This study demonstrated that Helioxanthin … This helioxanthin may serve as a novel …
Number of citations: 15 onlinelibrary.wiley.com

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